molecular formula C16H18ClN3O2 B12263457 N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12263457
M. Wt: 319.78 g/mol
InChI Key: HSJSDLWVGGAVLT-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the reaction of 5-chloro-1,3-benzoxazole with piperidine and cyclopropanecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluene sulfonic acid (PTSA) . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, benzoxazole derivatives have been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H18ClN3O2/c17-11-5-6-14-13(8-11)19-16(22-14)20-7-1-2-12(9-20)18-15(21)10-3-4-10/h5-6,8,10,12H,1-4,7,9H2,(H,18,21)

InChI Key

HSJSDLWVGGAVLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4CC4

Origin of Product

United States

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